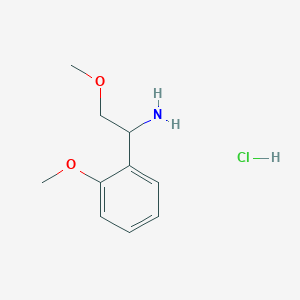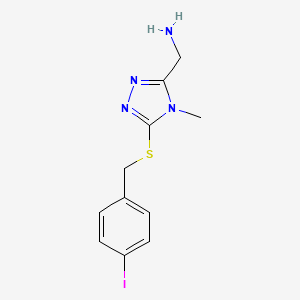
(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Iodobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with iodine.
Thioether Formation: The thiol group is introduced through a substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and triazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-((4-Chlorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-((4-Bromobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
- (5-((4-Fluorobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine
Comparison
- Uniqueness : The presence of the iodine atom in (5-((4-Iodobenzyl)thio)-4-methyl-4h-1,2,4-triazol-3-yl)methanamine may confer unique reactivity and biological activity compared to its chloro, bromo, and fluoro analogs.
- Reactivity : Iodine is a larger and more polarizable atom, which may affect the compound’s reactivity in substitution and other chemical reactions.
- Biological Activity : The iodine atom may enhance the compound’s ability to interact with biological targets, potentially leading to increased potency or selectivity.
Propriétés
Formule moléculaire |
C11H13IN4S |
|---|---|
Poids moléculaire |
360.22 g/mol |
Nom IUPAC |
[5-[(4-iodophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H13IN4S/c1-16-10(6-13)14-15-11(16)17-7-8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3 |
Clé InChI |
NMMHNVYXIJQCHM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1SCC2=CC=C(C=C2)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



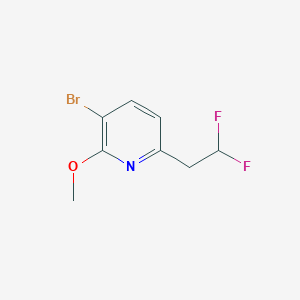
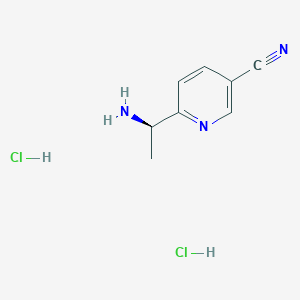

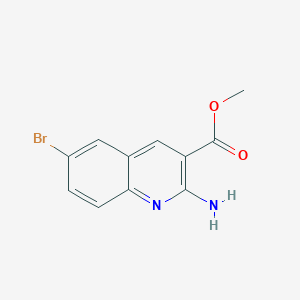


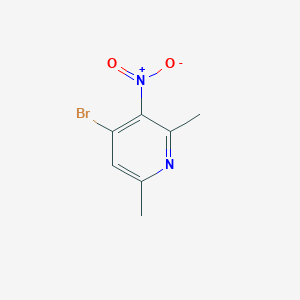
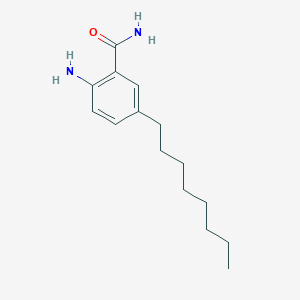
![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)

![3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13655927.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
